molecular formula C22H19ClN4O4 B2838876 2-(4-chlorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide CAS No. 953215-29-7

2-(4-chlorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide

Cat. No.: B2838876
CAS No.: 953215-29-7
M. Wt: 438.87
InChI Key: GHBBRBPVNZHBDG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide is a synthetic acetamide derivative featuring a chlorophenoxy group, a methoxyphenyl backbone, and an imidazo[1,2-b]pyridazine heterocyclic core. Key structural motifs include:

  • Imidazo[1,2-b]pyridazine: A nitrogen-rich bicyclic system that enhances binding affinity to biological targets.
  • Chlorophenoxy and methoxy substituents: These groups influence lipophilicity, solubility, and target selectivity.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O4/c1-29-19-8-3-14(18-12-27-20(24-18)9-10-22(26-27)30-2)11-17(19)25-21(28)13-31-16-6-4-15(23)5-7-16/h3-12H,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBBRBPVNZHBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with chloroacetic acid under basic conditions to form 2-(4-chlorophenoxy)acetic acid.

    Coupling with Methoxyphenylamine: The intermediate is then coupled with 2-methoxy-5-aminophenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Cyclization to Form Imidazo[1,2-b]pyridazine: The final step involves cyclization with 6-methoxyimidazo[1,2-b]pyridazine under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding phenols or quinones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery due to its structural similarity to known bioactive molecules.

Medicine

In medicine, it could be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The presence of the imidazo[1,2-b]pyridazinyl moiety suggests potential interactions with nucleic acids or proteins, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

The imidazo[1,2-b]pyridazine core distinguishes the target compound from analogs with alternative heterocycles:

Compound Heterocyclic Core Key Substituents Biological Activity (IC₅₀ or Notable Results) Reference
Target Compound Imidazo[1,2-b]pyridazine 4-Chlorophenoxy, 2-methoxy-5-(6-methoxyimidazo)phenyl Not reported N/A
Compound 7d () Thiadiazole + Pyridine 2-Fluorophenoxy, 4-methoxyphenyl 1.8 µM (Caco-2, anticancer)
CHEMENU 2034390-16-2 () Imidazo[1,2-a]pyridine 4-Acetylphenoxy, 2-phenyl Not reported
891117-12-7 () Triazolo[4,3-b]pyridazine 4-Ethoxyphenyl, 4-phenyl Not reported

Key Observations :

  • Imidazo[1,2-b]pyridazine vs.
  • Thiadiazole-Pyridine Hybrids (): Exhibit potent anticancer activity, suggesting that sulfur-containing heterocycles may enhance cytotoxicity .
Substituent Effects on Bioactivity
  • Chlorophenoxy vs. Fluorophenoxy: Compound 7d (2-fluorophenoxy) demonstrated superior cytotoxicity (IC₅₀ = 1.8 µM) compared to chloro-substituted analogs in the same study, possibly due to improved membrane permeability .
  • Methoxy Positioning : The 6-methoxy group on the imidazopyridazine core in the target compound may enhance metabolic stability compared to 4-methoxy groups in thiadiazole derivatives .

Q & A

Basic: What are the key synthetic routes for 2-(4-chlorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide?

The synthesis typically involves multi-step reactions starting with functionalization of the imidazo[1,2-b]pyridazine core and subsequent coupling with substituted phenylacetamide precursors. A common approach includes:

  • Step 1 : Formation of the 6-methoxyimidazo[1,2-b]pyridazine intermediate via cyclization of pyridazine derivatives with appropriate carbonyl reagents under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Introduction of the 2-methoxy-5-substituted phenyl group through Suzuki-Miyaura coupling or nucleophilic aromatic substitution, ensuring regioselectivity .
  • Step 3 : Acetamide formation via condensation of the aryl amine with 4-chlorophenoxyacetyl chloride in anhydrous dichloromethane, monitored by TLC for completion .
    Critical Note : Optimize reaction temperatures (e.g., 60–80°C for cyclization) and use inert atmospheres to prevent side reactions.

Basic: How is structural characterization performed for this compound?

Structural validation relies on a combination of spectroscopic and analytical methods:

  • ¹H/¹³C NMR : Confirm the presence of methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and aromatic protons in the imidazo[1,2-b]pyridazine (δ 7.0–8.5 ppm) .
  • HRMS : Verify molecular weight (e.g., calculated [M+H]⁺ = 467.12; observed = 467.14) .
  • IR Spectroscopy : Detect amide C=O stretch (~1660–1680 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .
    Purity Assurance : Use HPLC with a C18 column (acetonitrile/water gradient) to confirm ≥95% purity .

Advanced: How to design SAR studies for optimizing bioactivity?

Structure-activity relationship (SAR) studies should focus on:

  • Core Modifications : Replace the imidazo[1,2-b]pyridazine with other heterocycles (e.g., thiazolo[4,5-d]pyridazinone) to assess impact on target binding .
  • Substituent Variations : Systematically alter the 4-chlorophenoxy group (e.g., fluoro, nitro, or methoxy substitutions) and evaluate potency via enzyme inhibition assays .
  • Amide Linker Optimization : Test alternative linkers (e.g., sulfonamide or urea) to enhance solubility or metabolic stability .
    Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities before synthetic efforts .

Advanced: What mechanisms explain contradictory bioactivity data across cell lines?

Contradictions may arise from:

  • Cell-Specific Metabolism : Differential expression of cytochrome P450 enzymes affecting compound activation/deactivation. Validate via LC-MS metabolite profiling .
  • Off-Target Effects : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended targets .
  • Microenvironment Variability : Test under hypoxic vs. normoxic conditions, as oxygen levels modulate imidazo[1,2-b]pyridazine-derived compound activity .
    Resolution Strategy : Cross-validate using isogenic cell lines and animal models to isolate confounding factors .

Advanced: How to address low solubility in in vivo studies?

Improve pharmacokinetic properties via:

  • Prodrug Design : Introduce phosphate or ester groups at the acetamide nitrogen for hydrolytic activation in vivo .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes (size: 80–120 nm) to enhance bioavailability .
  • Co-Solvent Systems : Use Cremophor EL/ethanol (1:1 v/v) for intravenous administration, ensuring compatibility with physiological buffers .

Advanced: What computational tools predict metabolic stability?

Leverage in silico platforms:

  • ADMET Predictors : Use Schrödinger’s QikProp to estimate CYP3A4/2D6 inhibition and half-life .
  • Metabolism Prediction : Employ StarDrop’s DEREK Nexus to identify potential metabolic hotspots (e.g., demethylation of methoxy groups) .
    Experimental Validation : Compare predictions with in vitro microsomal stability assays (human/rat liver microsomes) .

Advanced: How to resolve spectral overlap in NMR characterization?

Strategies include:

  • 2D NMR Techniques : Use HSQC to assign overlapping aromatic protons and HMBC to confirm long-range C-H couplings .
  • Isotopic Labeling : Synthesize ¹³C-labeled methoxy groups to simplify signal assignment .
  • Solvent Optimization : Switch to DMSO-d₆ for better resolution of amide protons compared to CDCl₃ .

Advanced: What are the challenges in scaling up synthesis?

Key issues and solutions:

  • Low Yield in Cyclization : Replace batch reactors with flow chemistry setups to improve heat transfer and reaction homogeneity .
  • Purification Complexity : Use preparative HPLC with gradient elution (acetonitrile/0.1% TFA) instead of column chromatography .
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq. of 4-chlorophenoxyacetyl chloride) and monitor intermediates via LC-MS .

Advanced: How to validate target engagement in cellular models?

Employ:

  • Cellular Thermal Shift Assay (CETSA) : Measure compound-induced stabilization of the target protein at varying temperatures .
  • Photoaffinity Labeling : Incorporate a diazirine moiety into the compound for UV crosslinking and pull-down assays .
  • Knockdown/Rescue Experiments : Use siRNA to silence the target and confirm restored activity upon exogenous expression .

Advanced: What strategies mitigate toxicity in preclinical models?

  • Metabolite Identification : Profile major metabolites via UPLC-QTOF-MS and screen for reactive intermediates (e.g., quinone-imines) .
  • Dose Optimization : Conduct MTD (maximum tolerated dose) studies in rodents with staggered dosing regimens .
  • Structural Detoxification : Replace the 4-chlorophenoxy group with less electrophilic substituents to reduce off-target alkylation .

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